molecular formula C10H19NO2 B1379317 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine CAS No. 1803599-07-6

3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine

Cat. No.: B1379317
CAS No.: 1803599-07-6
M. Wt: 185.26 g/mol
InChI Key: JUKJNEUBOWFVOM-UHFFFAOYSA-N
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Description

3-Ethoxy-7-oxaspiro[35]nonan-1-amine is a chemical compound with the molecular formula C10H19NO2 It is characterized by a spirocyclic structure, which includes an oxaspiro ring system and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-7-oxaspiro[3.5]nonan-1-amine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable precursor with an amine under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production. The purity of the compound is maintained through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-7-oxaspiro[3.5]nonan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine is unique due to its specific combination of an ethoxy group and an amine group on the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

3-ethoxy-7-oxaspiro[3.5]nonan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h8-9H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKJNEUBOWFVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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